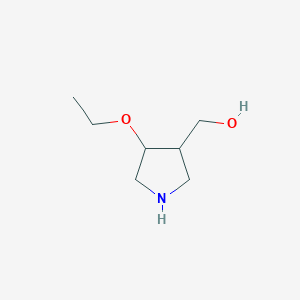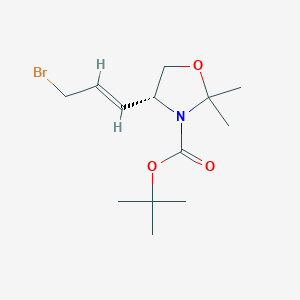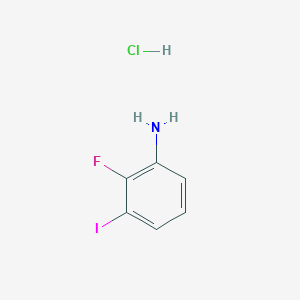
2-Fluoro-3-iodoaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodoaniline hydrochloride is a chemical compound with the CAS Number: 2361644-01-9 . It has a molecular weight of 273.48 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 2-Fluoro-3-iodoaniline hydrochloride involves several steps . The process begins with the preparation of 2-Iodo-3-fluoroaniline Hydrochloride from 2-iodo-3-fluoronitrobenzene and stannous chloride dihydrate . The reaction mixture is then made basic with 50% NaOH and extracted with ether .Molecular Structure Analysis
The InChI Code for 2-Fluoro-3-iodoaniline hydrochloride is 1S/C6H5FIN.ClH/c7-6-4 (8)2-1-3-5 (6)9;/h1-3H,9H2;1H . This indicates that the compound consists of a six-membered aromatic ring with fluorine and iodine substituents, along with an amine group and a chloride ion.Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-3-iodoaniline hydrochloride are complex and involve multiple steps . For example, the preparation of 3-Fluoro-2-iodophenylhydrazine Hydrochloride involves stirring 2-Iodo-3-fluoroaniline hydrochloride in concentrated HCl, adding an aqueous solution of sodium nitrite, and then adding stannous chloride .Physical And Chemical Properties Analysis
2-Fluoro-3-iodoaniline hydrochloride is a powder at room temperature . It has a molecular weight of 273.48 .Wissenschaftliche Forschungsanwendungen
Quinol-Based Antitumor Agents Synthesis The synthesis of antitumor agents using Sonogashira reactions involves the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides to afford sulfonamides. These undergo further reactions to produce compounds with a quinol pharmacophore, which have shown selective in vitro inhibition of cancer cell lines of colon and renal origin. This research underscores the potential of incorporating substituents like 2-fluoro-3-iodoaniline hydrochloride into antitumor agents, leveraging their ability to inhibit cancer cell growth through novel synthetic pathways (McCarroll et al., 2007).
Aminofluorination of Homoallylic Amines In the realm of organic synthesis, boron trifluoride etherate has been shown to act as an efficient fluorinating agent in an intramolecular aminofluorination reaction of homoallylic amines. This process leads to the formation of 3-fluoropyrrolidines, with the reaction mediated by a hypervalent iodine(III) reagent. The study suggests a mechanism involving a carbocation intermediate, indicating the role of fluorine sources in facilitating novel fluorination reactions, which could potentially involve compounds like 2-fluoro-3-iodoaniline hydrochloride (Cui et al., 2014).
Polyvalent Iodine Chemistry Polyvalent iodine chemistry has seen significant interest due to its oxidizing properties, benign environmental impact, and commercial availability. Research in this area encompasses the use of iodine(III) and iodine(V) derivatives for selective oxidative transformations of complex organic molecules. The synthetic applications of polyvalent iodine, including its role in the development of new synthetic methods, highlight the importance of iodine-containing compounds like 2-fluoro-3-iodoaniline hydrochloride in organic synthesis (Zhdankin & Stang, 2008).
Halogen Bond-Promoted Radical Insertion The use of halogen bonds in promoting radical isocyanide insertion reactions has been demonstrated with perfluoroalkyl iodides. This method allows for the generation of fluoroalkyl radicals, which are then trapped to form quinoxaline derivatives. Such mechanistic strategies reveal the potential of halogenated compounds, possibly including 2-fluoro-3-iodoaniline hydrochloride, in the construction of complex molecules under mild conditions (Sun et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-3-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMGBVJUPOMQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodoaniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


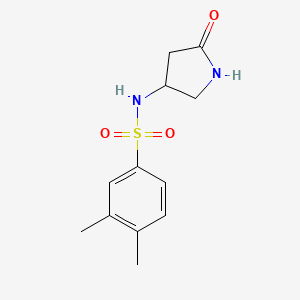
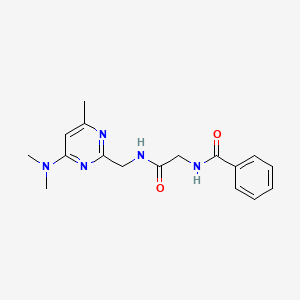

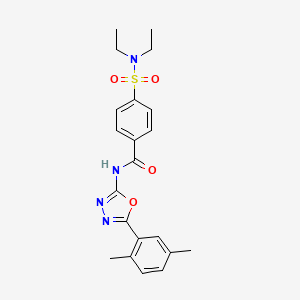


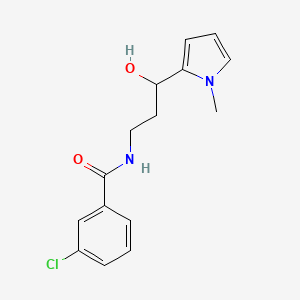
![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)
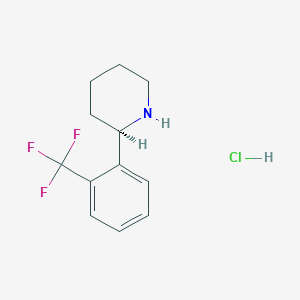
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
